molecular formula C8H8Cl2F3N3 B8792199 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No. B8792199
M. Wt: 274.07 g/mol
InChI Key: OFLJWZMBRNKVNB-UHFFFAOYSA-N
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Patent
US07208498B2

Procedure details

4-Chloro-7-(phenylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (262 mg, 0.80 mmol) was debenzylated following a procedure similar to that described in Example 3, Step B. Trituration with ether gave 208 mg (95%) of the title compound as an off-white solid. LC-MS 238.1 (M+1).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12][C:4]=2[N:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:7]=1>CCOCC>[ClH:1].[Cl:1][C:2]1[C:3]2[CH2:15][CH2:14][NH:13][CH2:12][C:4]=2[N:5]=[C:6]([C:8]([F:9])([F:10])[F:11])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
262 mg
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)C(F)(F)F)CN(CC2)CC2=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C2=C(N=C(N1)C(F)(F)F)CNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 189.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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